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Compound of Interest

4-iodo-1H-pyrazole-5-carboxylic
Compound Name: d
aci

Cat. No.: B187180

This technical guide provides a detailed overview of the spectroscopic characterization of 4-
iodo-1H-pyrazole-5-carboxylic acid. The information is intended for researchers, scientists,
and professionals in the field of drug development. While direct experimental data for this
specific molecule is not extensively published, this guide compiles expected spectroscopic data
based on the analysis of structurally similar compounds and fundamental spectroscopic
principles.

Chemical Structure and Properties
o |IUPAC Name: 4-iodo-1H-pyrazole-5-carboxylic acid
o CAS Number: 6647-93-4[1]
e Molecular Formula: CaHsIN202[1][2]
» Molecular Weight: 237.98 g/mol [1]
e Structure:
Click to download full resolution via product page

Caption: Chemical structure of 4-iodo-1H-pyrazole-5-carboxylic acid.
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Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-iodo-1H-pyrazole-5-

carboxylic acid. These values are predicted based on known chemical shifts for pyrazole

derivatives and general spectroscopic principles.

Table 1: Predicted *H NMR Data

Chemical Shift ()

Multiplicity Integration Assignment
PpmM
~13.0-14.0 Singlet, Broad 1H COOH
~8.0 Singlet 1H C3-H
~13.5 (exchangeable)  Singlet, Broad 1H N-H

Solvent: DMSO-ds

Table 2: Predicted 3C NMR Data

Chemical Shift (8) ppm

Assignment

~162 C=0
~145 C5
~140 C3
~65 C4
Solvent: DMSO-de
Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (Carboxylic acid

2500-3300 Broad, Strong _
dimen)[3][4]
~3100 Medium N-H stretch
1700-1725 Strong, Sharp C=0 stretch (Carboxylic acid)
[41[5]
~1600 Medium C=N stretch
~1400 Medium C-N stretch
1210-1320 Medium C-O stretch[3][5]
910-950 Medium, Broad O-H bend[3][5]
~600 Medium C-I stretch
Table 4: Predicted Mass Spectrometry Data
mlz Relative Intensity (%) Assignment
238 High [M]* (Molecular lon)
221 Moderate [M-OH]*[6]
193 Moderate [M-COOH]*[6]
127 High I+
66 Moderate Pyrazole fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

described above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of 4-iodo-1H-pyrazole-5-carboxylic
acid in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition:

[¢]

Pulse Program: Standard single-pulse experiment.

o

Spectral Width: -2 to 16 ppm.

Number of Scans: 16-64.

[e]

o

Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

[¢]

Pulse Program: Proton-decoupled experiment.

[e]

Spectral Width: 0 to 200 ppm.

o

Number of Scans: 1024 or more, depending on sample concentration.

[¢]

Relaxation Delay: 2-5 seconds.

NMR Spectroscopy Workflow
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Caption: General workflow for NMR spectroscopic analysis.
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3.2 Infrared (IR) Spectroscopy

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, mix ~1 mg of the
sample with ~100 mg of dry KBr powder and press into a transparent disk.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

» Data Acquisition:

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[e]

o

A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected
and subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer with an Electrospray lonization (ESI) or Electron
Impact (El) source.

o Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent
(e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. For El, a solid
probe can be used.

o Data Acquisition (ESI):

[¢]

lonization Mode: Positive or negative ion mode.

[¢]

Mass Range: m/z 50-500.

[e]

Capillary Voltage: 3-4 kV.

o

Fragmentor Voltage: Can be varied to induce fragmentation.
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» Data Acquisition (EI):
o lonization Energy: 70 eV.

o Mass Range: m/z 20-300.

Mass Spectrometry Workflow

Sample Preparation Infusion into Jonization Mass Analysis

(e.g., 1 mg/mL in Methanol for ESI) lon Source (ESI or El) (e.g., Quadrupole, TOF) Detection Mass Spectrum Generation
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Caption: General workflow for mass spectrometric analysis.

Synthesis Overview

The synthesis of 4-iodo-1H-pyrazole-5-carboxylic acid can be achieved through the
iodination of a suitable pyrazole precursor. A general synthetic approach involves the direct
iodination of the pyrazole ring.[7]
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General Synthesis Pathway

EH-pyrazole-S-carboxylic aci(D

eagents

lodination Reaction
(e.g., 12, Nal)

eaction

G—iodo-1H—pyrazo|e—5-carboxy|ic acia

orkup
Purification
(e.g., Recrystallization)

Click to download full resolution via product page

Caption: A generalized synthetic pathway for 4-iodo-1H-pyrazole-5-carboxylic acid.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
characteristics of 4-iodo-1H-pyrazole-5-carboxylic acid. The presented data, based on
analogous compounds and spectroscopic theory, offers a valuable resource for the
identification and characterization of this compound in a research and development setting.
Experimental verification of this data is recommended for definitive structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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